molecular formula C33H38O6 B1671681 Glycerol phenylbutyrate CAS No. 611168-24-2

Glycerol phenylbutyrate

Cat. No. B1671681
M. Wt: 530.6 g/mol
InChI Key: ZSDBFLMJVAGKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol phenylbutyrate is a nitrogen-binding agent . It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone . It is used in the treatment of certain inborn urea cycle disorders . The medication works by preventing the harmful buildup of ammonia in the body .


Synthesis Analysis

The synthesis of Glycerol phenylbutyrate involves a simple and environmentally friendly method that uses DCC, N,N ′-diisopropylcarbodiimide (DIC) and water-soluble carbodiimide N -ethyl N - (3 dimethylamino)carbodiimide (EDC), with high yields and purity . Another method involves the activation of 4-phenylbutyric acid with thionyl chloride to afford 4-phenylbutyryl chloride, which is then esterified with glycerol in the presence of N -methylimidazole .


Molecular Structure Analysis

Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .


Chemical Reactions Analysis

Glycerol phenylbutyrate is a prodrug. Its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .


Physical And Chemical Properties Analysis

Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .

Scientific Research Applications

Ammonia Control and Neurocognitive Outcomes in Urea Cycle Disorders

Glycerol phenylbutyrate (GPB) has been studied for its efficacy in treating urea cycle disorders (UCDs), which are rare inherited metabolic disorders characterized by hyperammonemia and neurological impairment. A pivotal Phase 3 trial indicated that GPB was noninferior to sodium phenylbutyrate (NaPBA) in controlling ammonia levels. Moreover, long-term GPB treatment in pediatric UCD patients was associated with significant improvement in executive functions like behavioral regulation, goal setting, planning, and self-monitoring (Diaz et al., 2013).

Chronic Management of Urea Cycle Defect Disorders

GPB, approved by the US FDA for chronic management of patients with urea cycle defect disorders, presents a slower release of its active metabolite compared to unconjugated PB, contributing to superior ammonia control and fewer episodes of hyperammonemia. It has been well-tolerated with fewer gastrointestinal complications compared to sodium benzoate or PB, suggesting enhanced adherence and potentially improved outcomes in UCD patients (Oishi & Diaz, 2014).

Use in Hepatic Encephalopathy

In a study involving patients with cirrhosis, GPB significantly reduced the proportion of patients experiencing a hepatic encephalopathy (HE) event. It also correlated with lower plasma ammonia levels, implicating ammonia in the pathogenesis of HE and suggesting GPB's therapeutic potential in this population (Rockey et al., 2014).

Pharmacokinetics in Pediatric Patients

The pharmacokinetics of GPB were evaluated in pediatric patients aged 2 months to 2 years with UCDs. The study demonstrated that these patients have sufficient lipase activity to convert GPB to phenylbutyric acid (PBA), which is then converted to its active moiety for successful nitrogen scavenging in very young children (Berry et al., 2018).

Long-term Safety and Efficacy

An open-label, long-term safety study of GPB conducted in the US and Canada observed stable mean ammonia levels and no new safety signals over an extended period. This suggests sustainedeffectiveness and safety of GPB for managing urea cycle disorders over long durations (Diaz et al., 2019).

Improved Treatment Experience for UCD Patients

A study on switching from other nitrogen scavengers to GPB in UCD patients demonstrated improved efficacy, metabolic control, and reduced adverse effects compared to previous treatments. This suggests that direct switching to GPB in clinical practice is safe and offers better overall treatment experience (Martín‐Hernández et al., 2022).

Biomarker for Dosing and Therapeutic Monitoring

A study focused on phenylacetylglutamine as a dosing biomarker for patients with UCDs. It highlighted the strong correlation of urinary phenylacetylglutamine with the administered dose of GPB, proposing it as a clinically useful non-invasive biomarker for compliance and therapeutic monitoring (Mokhtarani et al., 2012).

Safety And Hazards

Glycerol phenylbutyrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Glycerol phenylbutyrate is currently approved for use in the USA and Europe for patients of all ages with UCD who cannot be managed with protein restriction and/or amino acid supplementation alone .

properties

IUPAC Name

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDBFLMJVAGKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210005
Record name Glycerol phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion.
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glycerol phenylbutyrate

CAS RN

611168-24-2
Record name Glycerol phenylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611168-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol phenylbutyrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycerol phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol Phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCEROL PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerol phenylbutyrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glycerol phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glycerol phenylbutyrate
Reactant of Route 4
Reactant of Route 4
Glycerol phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Glycerol phenylbutyrate
Reactant of Route 6
Reactant of Route 6
Glycerol phenylbutyrate

Citations

For This Compound
894
Citations
BM McGuire, IA Zupanets, ME Lowe, X Xiao… - …, 2010 - Wiley Online Library
… Corporation (Jon Monteleone), which performed the pharmacokinetic modeling, to University of Pittsburgh (Mark Lowe) for the studies of in vitro digestion of glycerol phenylbutyrate, and …
Number of citations: 88 aasldpubs.onlinelibrary.wiley.com
DC Rockey, JM Vierling, P Mantry, M Ghabril… - …, 2014 - Wiley Online Library
Glycerol phenylbutyrate (GPB) lowers ammonia by providing an alternate pathway to urea for waste nitrogen excretion in the form of phenylacetyl glutamine, which is excreted in urine. …
Number of citations: 175 aasldpubs.onlinelibrary.wiley.com
GA Diaz, LS Krivitzky, M Mokhtarani, W Rhead… - …, 2013 - Wiley Online Library
… during treatment with glycerol phenylbutyrate versus sodium phenylbutyrate (NaPBA) in … glycerol phenylbutyrate treatment of UCD patients ages 6 and above. Glycerol phenylbutyrate …
Number of citations: 112 aasldpubs.onlinelibrary.wiley.com
JPR Monteleone, M Mokhtarani… - The Journal of …, 2013 - Wiley Online Library
… Sodium phenylbutyrate and glycerol phenylbutyrate mediate … ; the development of glycerol phenylbutyrate afforded the … greater presystemic conversion with glycerol phenylbutyrate, (c) …
Number of citations: 67 accp1.onlinelibrary.wiley.com
SA Berry, U Lichter-Konecki, GA Diaz… - Molecular genetics and …, 2014 - Elsevier
… To evaluate glycerol phenylbutyrate (GPB) in the treatment of pediatric patients with urea … with urea cycle disorders: comparison of sodium phenylbutyrate and glycerol phenylbutyrate …
Number of citations: 62 www.sciencedirect.com
SA Berry, N Longo, GA Diaz, SE McCandless… - Molecular genetics and …, 2017 - Elsevier
Introduction Glycerol phenylbutyrate (GPB) is approved in the US for the management of patients 2 months of age and older with urea cycle disorders (UCDs) that cannot be managed …
Number of citations: 30 www.sciencedirect.com
N Longo, RJ Holt - Expert Opinion on Orphan Drugs, 2017 - Taylor & Francis
… Glycerol phenylbutyrate, a … glycerol phenylbutyrate has produced the largest body of controlled study data in urea cycle disorder patients to date. Expert opinion: Glycerol phenylbutyrate …
Number of citations: 13 www.tandfonline.com
M Ghabril, IA Zupanets, J Vierling… - Clinical …, 2013 - Wiley Online Library
Glycerol tri‐(4‐phenylbutyrate) (glycerol phenylbutyrate, GPB, HPN‐100) mediates waste nitrogen excretion through conjugation with glutamine to form phenylacetylglutamine which is …
Number of citations: 49 accp1.onlinelibrary.wiley.com
N Longo, GA Diaz, U Lichter-Konecki, A Schulze… - Molecular genetics and …, 2021 - Elsevier
Background/Aims Neonatal onset Urea cycle disorders (UCDs) can be life threatening with severe hyperammonemia and poor neurological outcomes. Glycerol phenylbutyrate (GPB) is …
Number of citations: 12 www.sciencedirect.com
K Oishi, GA Diaz - Expert Review of Endocrinology & Metabolism, 2014 - Taylor & Francis
… sodium phenylbutyrate and glycerol phenylbutyrate. Sodium … Glycerol phenylbutyrate is a compound of glycerol and three … Glycerol phenylbutyrate is a compound of glycerol and three …
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.